molecular formula C16H19N3O3S2 B12152626 ethyl N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate

ethyl N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate

Cat. No.: B12152626
M. Wt: 365.5 g/mol
InChI Key: YAVGTWUVEKNCBM-UHFFFAOYSA-N
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Description

Ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzothieno-pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate typically involves multi-step organic reactionsThe final step involves the esterification of the glycine moiety with ethyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization and chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 1-(2-Ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

Ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate is unique due to its specific structural features, such as the presence of the glycinate moiety and the sulfanyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]acetate

InChI

InChI=1S/C16H19N3O3S2/c1-2-22-13(21)7-17-12(20)8-23-15-14-10-5-3-4-6-11(10)24-16(14)19-9-18-15/h9H,2-8H2,1H3,(H,17,20)

InChI Key

YAVGTWUVEKNCBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

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